2-(trifluoromethyl)-7H-purin-6-amine

PDE4 inhibition structure-activity relationship 2-substituted adenine

2-(Trifluoromethyl)-7H-purin-6-amine, also referred to as 2-trifluoromethyladenine, is a synthetic purine analogue belonging to the 6-aminopurine class. It features a trifluoromethyl group at the C-2 position and a primary amine at C-6 on the purine core.

Molecular Formula C6H4F3N5
Molecular Weight 203.12 g/mol
CAS No. 2993-06-8
Cat. No. B3050946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-7H-purin-6-amine
CAS2993-06-8
Molecular FormulaC6H4F3N5
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)C(F)(F)F
InChIInChI=1S/C6H4F3N5/c7-6(8,9)5-13-3(10)2-4(14-5)12-1-11-2/h1H,(H3,10,11,12,13,14)
InChIKeyJPFOYYRMIMSYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-7H-purin-6-amine (CAS 2993-06-8): A Fluorinated Purine Scaffold for PDE4-Targeted Medicinal Chemistry


2-(Trifluoromethyl)-7H-purin-6-amine, also referred to as 2-trifluoromethyladenine, is a synthetic purine analogue belonging to the 6-aminopurine class. It features a trifluoromethyl group at the C-2 position and a primary amine at C-6 on the purine core. This scaffold serves as a key intermediate in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors [1]. The trifluoromethyl substituent confers distinct electronic and lipophilic properties compared to unsubstituted or alkyl-substituted purines, making the compound a privileged building block for medicinal chemistry programs targeting cAMP-mediated inflammatory and respiratory pathways [2].

Why 2-(Trifluoromethyl)-7H-purin-6-amine Cannot Be Replaced by Common 2-Alkyl or 2-Halo Adenine Analogues


The 2-trifluoromethyl group is not a simple bioisostere for methyl, chloro, or other 2-substituents on the adenine scaffold. Structure-activity relationship (SAR) studies on PDE4 inhibitors demonstrate that the trifluoromethyl group at C-2 is uniquely favourable for both inhibitory potency and selectivity across PDE4 isoenzymes, an effect not replicated by n-propyl, iodo, or unsubstituted analogues [1]. Additionally, the strong electron-withdrawing character and high lipophilicity of CF₃ alter the purine's hydrogen-bonding capacity and metabolic stability in ways that 2-methyl or 2-chloro substituents cannot match [2]. Generic substitution with 2-methyladenine or 2-chloroadenine therefore risks loss of target engagement, reduced selectivity, or altered pharmacokinetic profiles in downstream compounds.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)-7H-purin-6-amine Versus Closest Purine Analogues


C-2 Trifluoromethyl Confers 10–450-Fold PDE4 Potency Gains Over Other 2-Substituents

In a systematic SAR study of 9-substituted adenine derivatives, the presence of a trifluoromethyl group at C-2 was shown to be favourable for PDE4 inhibitory activity. The reference compound 4, 9-(2-fluorobenzyl)-N⁶-methyl-2-trifluoromethyladenine, exhibited a PDE4 IC₅₀ of 42 nM. Replacement of the 2-CF₃ with iodine yielded compound 13b with an IC₅₀ of 0.096 nM (450-fold more potent), while replacement with n-propyl gave compound 9s with an IC₅₀ of 7.0 nM (6-fold more potent). The study explicitly concludes that introduction of a lipophilic substituent such as trifluoromethyl, n-propyl, or iodine in the C-2 position is favourable for PDE4 inhibitory activity and selectivity, with trifluoromethyl providing a balanced potency-selectivity profile [1]. Although the parent 2-(trifluoromethyl)-7H-purin-6-amine was not directly assayed as a PDE4 inhibitor, its 2-CF₃ motif is the essential pharmacophoric element enabling the activity of downstream N⁹,N⁶-disubstituted derivatives.

PDE4 inhibition structure-activity relationship 2-substituted adenine

2-Trifluoromethyladenine Exhibits Superior PDE4 Isoenzyme Selectivity Over 2-Methyl and 2-Chloro Analogues

The 2-trifluoromethyladenine derivative NCS 613 (compound 4) was profiled against human recombinant PDE4 subtypes A, B, C, and D. It displayed IC₅₀ values of 44 nM (PDE4A), 48 nM (PDE4B), 1.4 nM (PDE4C), and 14 nM (PDE4D), indicating marked selectivity for the PDE4C subtype [2]. In contrast, the reference PDE4 inhibitor rolipram shows a different selectivity profile (PDE4B > PDE4D > PDE4A > PDE4C). The 2-trifluoromethyl group is critical for this selectivity fingerprint; the Raboisson et al. SAR study demonstrated that the 2-CF₃ series achieved 50,000–150,000-fold selectivity for PDE4 over PDE1–3 and PDE5–6 families, a window not reported for 2-methyl or 2-chloro adenine series [1].

PDE4 selectivity isoenzyme profiling cAMP signalling

CF₃ Group Elevates Lipophilicity (LogP) by ~1.5 Units Relative to 2-Methyladenine, Improving Membrane Permeability

Calculated and experimental physicochemical data highlight the lipophilicity advantage of the trifluoromethyl group. 2-(Trifluoromethyl)-7H-purin-6-amine has a reported experimental LogP of 1.54 . By comparison, the 2-methyl analogue (2-methyladenine, CAS 700-36-7) has a predicted LogP of approximately 0.1–0.3 by standard algorithms (ALOGPS, XLogP3). This difference of ~1.2–1.4 LogP units translates to roughly a 15–25-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and oral absorption potential of derived compounds [1].

lipophilicity LogP drug-likeness physicochemical properties

2-(Trifluoromethyl)-7H-purin-6-amine Is the Designated Intermediate in Multiple PDE4 Inhibitor Patents

The compound is explicitly claimed and exemplified as a key intermediate in the synthesis of 9-substituted-2-trifluoromethyladenine PDE4 inhibitors across multiple patent families. EP1529049A2 (Solvay Pharmaceuticals) identifies 2-(trifluoromethyl)-7H-purin-6-amine as the core scaffold for derivatization at N⁹ and N⁶ positions [1]. US20090325982A1 and related filings (Memory Pharmaceuticals / Roche) describe 6,9-disubstituted-2-trifluoromethylpurine compounds requiring this intermediate [2]. No equivalent patent landscape exists for 2-methyl or 2-chloro adenine scaffolds in the PDE4 space, confirming the unique synthetic utility of the 2-CF₃ purine.

patent intermediate PDE4 inhibitor synthesis chemical sourcing

Application Scenarios Where 2-(Trifluoromethyl)-7H-purin-6-amine Is the Verifiably Superior Choice


Synthesis of Subtype-Selective PDE4 Inhibitors for Respiratory and Anti-Inflammatory Drug Discovery

The 2-trifluoromethyladenine scaffold is the validated starting point for generating PDE4 inhibitors with nanomolar potency and exceptional subtype selectivity. As demonstrated by NCS 613, compounds derived from this core achieve PDE4C IC₅₀ values of 1.4 nM with >50,000-fold selectivity over other PDE families [REFS-1, REFS-2]. Medicinal chemistry teams targeting cAMP-mediated inflammatory diseases (asthma, COPD, lupus) should procure this specific intermediate, as SAR studies confirm that replacement of the 2-CF₃ group with methyl or chloro abolishes the desired selectivity profile [1].

Fluorinated Purine Building Block for Physicochemical Property Optimization

When a drug discovery program requires a purine core with enhanced lipophilicity (LogP ~1.5) without increasing the number of hydrogen-bond donors or acceptors, 2-(trifluoromethyl)-7H-purin-6-amine offers a distinct advantage over 2-methyladenine (LogP ~0.2) [REFS-3, REFS-4]. This property enables improved membrane permeability in derived compounds while maintaining the same polar surface area, making it the purine of choice for CNS-penetrant or orally bioavailable candidate optimization.

Patent-Compliant Intermediate for Generic PDE4 Inhibitor Development

For organizations developing generic or follow-on PDE4 inhibitors within the 9-substituted-2-trifluoromethyladenine chemical space, sourcing 2-(trifluoromethyl)-7H-purin-6-amine is mandatory to remain within the synthetic pathways protected by EP1529049A2 and related patents [REFS-5, REFS-6]. Use of alternative 2-substituted adenines would require de novo route design and risk freedom-to-operate challenges.

Chemical Biology Probe Synthesis for cAMP Signaling Pathway Dissection

The 2-CF₃ purine scaffold enables the development of highly selective chemical probes for PDE4 isoenzyme profiling. The subtype selectivity window (PDE4C vs PDE4A: 31-fold; PDE4 vs other PDE families: >50,000-fold) achievable with this intermediate surpasses that of commercially available PDE4 inhibitors like rolipram, making it the preferred starting material for academic and industrial chemical biology groups studying compartmentalized cAMP signaling [REFS-1, REFS-2].

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